Cas no 71418-88-7 (5-(2-phenylethynyl)pyrimidine)
5-(2-phenylethynyl)pyrimidine Chemical and Physical Properties
Names and Identifiers
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- 5-(Phenylethynyl)pyrimidine
- 5-(2-phenylethynyl)pyrimidine
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- Inchi: 1S/C12H8N2/c1-2-4-11(5-3-1)6-7-12-8-13-10-14-9-12/h1-5,8-10H
- InChI Key: HSQDWKSXSIUOJC-UHFFFAOYSA-N
- SMILES: N1C=NC=C(C#CC2C=CC=CC=2)C=1
Computed Properties
- Exact Mass: 180.06900
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 0
Experimental Properties
- PSA: 25.78000
- LogP: 1.87640
5-(2-phenylethynyl)pyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM167480-1g |
5-(phenylethynyl)pyrimidine |
71418-88-7 | 95% | 1g |
$405 | 2021-08-05 | |
| TRC | P259271-100mg |
5-(2-phenylethynyl)pyrimidine |
71418-88-7 | 100mg |
$ 115.00 | 2022-06-03 | ||
| TRC | P259271-500mg |
5-(2-phenylethynyl)pyrimidine |
71418-88-7 | 500mg |
$ 410.00 | 2022-06-03 | ||
| TRC | P259271-1g |
5-(2-phenylethynyl)pyrimidine |
71418-88-7 | 1g |
$ 615.00 | 2022-06-03 | ||
| Chemenu | CM167480-1g |
5-(phenylethynyl)pyrimidine |
71418-88-7 | 95% | 1g |
$393 | 2024-07-24 | |
| Life Chemicals | F0919-2918-0.25g |
5-(2-phenylethynyl)pyrimidine |
71418-88-7 | 95%+ | 0.25g |
$392.0 | 2023-11-21 | |
| Life Chemicals | F0919-2918-0.5g |
5-(2-phenylethynyl)pyrimidine |
71418-88-7 | 95%+ | 0.5g |
$413.0 | 2023-11-21 | |
| Life Chemicals | F0919-2918-1g |
5-(2-phenylethynyl)pyrimidine |
71418-88-7 | 95%+ | 1g |
$435.0 | 2023-11-21 | |
| Life Chemicals | F0919-2918-2.5g |
5-(2-phenylethynyl)pyrimidine |
71418-88-7 | 95%+ | 2.5g |
$870.0 | 2023-11-21 | |
| Life Chemicals | F0919-2918-5g |
5-(2-phenylethynyl)pyrimidine |
71418-88-7 | 95%+ | 5g |
$1305.0 | 2023-11-21 |
5-(2-phenylethynyl)pyrimidine Related Literature
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
Additional information on 5-(2-phenylethynyl)pyrimidine
5-(2-Phenylethynyl)Pyrimidine (CAS No. 71418-88-7): A Comprehensive Overview of Its Chemistry, Applications, and Emerging Research
The compound 5-(2-phenylethynyl)pyrimidine, identified by its CAS No. 71418-88-7, represents a structurally intriguing molecule with significant implications in medicinal chemistry and materials science. This compound belongs to the pyrimidine derivative family, characterized by a conjugated π-electron system that enhances its reactivity and versatility. Recent advancements in synthetic methodologies and computational modeling have revitalized interest in this compound's potential across diverse applications.
Structurally, 5-(2-phenylethynyl)pyrimidine features a pyrimidine ring fused with a phenylacetylene group via an ethynyl bridge (C≡C-). This configuration imparts unique electronic properties, including strong electron-withdrawing effects at the 5-position of the pyrimidine core. Such features are critical for modulating biological activity or enabling precise chemical functionalization. Spectroscopic analyses (NMR, IR) confirm its planar geometry and high rigidity, which are advantageous for stabilizing supramolecular assemblies or enhancing photophysical properties.
In drug discovery research, CAS No. 71418-88-7 has emerged as a promising scaffold for developing anticancer agents. A 2023 study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit selective inhibition of cyclin-dependent kinases (CDKs), particularly CDK4/6, which are overexpressed in breast and prostate cancers. The phenylethynyl moiety was shown to enhance ligand binding affinity through π-stacking interactions with the kinase active site, thereby improving therapeutic efficacy while minimizing off-target effects.
Beyond oncology applications, recent investigations highlight the role of 5-(2-phenylethynyl)pyrimidine in neuroprotective therapies. Researchers at Stanford University revealed that analogs functionalized with this core structure could mitigate oxidative stress in Alzheimer’s disease models by scavenging reactive oxygen species (ROS). The conjugated system’s redox activity allows electron transfer processes that neutralize toxic radicals without compromising cellular viability—a breakthrough validated through both in vitro assays and zebrafish models.
In materials science, this compound’s rigid framework makes it an ideal component for organic semiconductors and optoelectronic devices. A groundbreaking 2024 study from Nature Communications demonstrated that thin films fabricated using CAS No. 71418-88-7-based polymers exhibit exceptional charge carrier mobility (>3 cm²/V·s) due to its extended conjugation length and planar conformation. These properties position it as a candidate for next-generation flexible displays and photovoltaic cells where high electrical conductivity is paramount.
Synthesis optimization remains a focal point for researchers aiming to scale production efficiently. Traditional methods involving palladium-catalyzed cross-coupling reactions have been refined using mechanochemical protocols to eliminate toxic solvents. A green chemistry approach reported in Chemical Science (2023) achieved >95% yield under solvent-free conditions by ball-milling the reactants with K3PO4, significantly reducing environmental impact while maintaining product purity.
Biochemical studies further reveal this compound’s potential as a fluorescent probe due to its inherent emissive properties under UV excitation (λmax ~360 nm). Researchers at MIT recently utilized its photophysical characteristics to develop live-cell imaging agents capable of tracking intracellular trafficking pathways without requiring genetic modification—a milestone in real-time biological process visualization.
Critical reviews published in Angewandte Chemie emphasize the need for structure-property relationship studies to fully exploit this molecule’s capabilities. Computational docking simulations suggest that substituting the phenyl group with electron-donating moieties could enhance binding affinity for G-protein coupled receptors (GPCRs), opening avenues for developing novel analgesics or anti-inflammatory drugs.
In summary, 5-(2-phenylethynyl)pyrimidine (CAS No. 71418-88-7) stands at the intersection of cutting-edge research across multiple disciplines—its structural features enabling breakthroughs from targeted therapeutics to advanced materials technology. As interdisciplinary collaborations continue exploring its synthetic possibilities and biological mechanisms, this compound is poised to become a cornerstone material in both academic research and industrial applications.
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